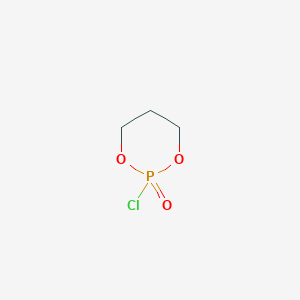
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide
概要
説明
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C5H10ClO3P. It is also known by other names such as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphorinane. This compound is characterized by its cyclic structure containing phosphorus, oxygen, and chlorine atoms. It is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of cyclic phosphates and other phosphorus-containing compounds.
Medicine: It is used in the synthesis of antimicrobial agents and other biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
DMOCP acts as a Lewis acid catalyst, playing a vital role in forming covalent bonds between substrates. By acting as a proton acceptor, it enables the creation of a covalent bond between two molecules by accepting a proton from one molecule and donating it to another. Additionally, it acts as an electron donor, promoting the formation of covalent bonds between molecules by donating an electron to one molecule and accepting an electron from another .
Safety and Hazards
DMOCP is classified as a dangerous good for transport and may be subject to additional shipping charges . It is corrosive (GHS05) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
準備方法
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent. The general reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis of the reactants and products .
化学反応の分析
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.
Esterification: It reacts with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include molecular oxygen, phenyl Grignard reagents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide can be compared with other similar compounds such as:
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound has a similar cyclic structure but with a different ring size and substitution pattern.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound lacks the chlorine atom and has different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows for a wide range of substitution reactions and the formation of diverse derivatives.
特性
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO3P/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUGFQIEIXIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447141 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-99-1 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



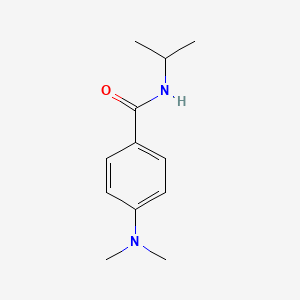
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-(4-nitrophenyl)-](/img/structure/B1660937.png)

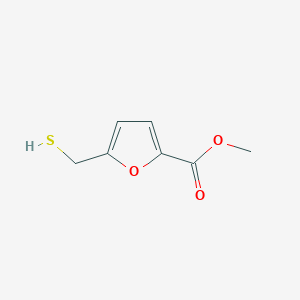


![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
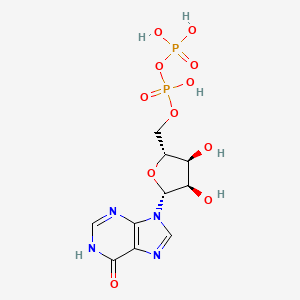
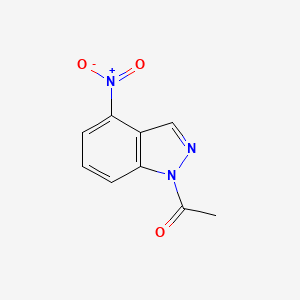
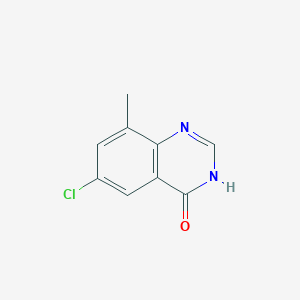

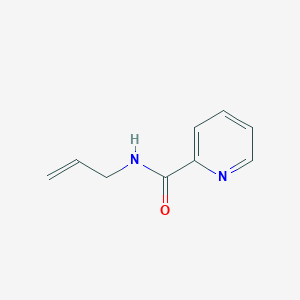
![3-{3-[(Azocan-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B1660954.png)
